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Introduction

STOCK2S-26016 is a potent inhibitor of With-No-Lysine (WNK) signaling pathways. It has been
identified as an inhibitor of WNK1 and WNK4 kinases, which are crucial regulators of ion
homeostasis and blood pressure.[1][2][3] This document provides detailed application notes
and protocols for in vitro assays utilizing STOCK2S-26016 to investigate its mechanism of
action and effects on cellular processes.

Mechanism of Action

STOCK2S-26016 functions by inhibiting the kinase activity of WNK1 and WNK4.[1] This
inhibition disrupts the downstream signaling cascade involving STE20/SPS1-related
proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4][5] The
primary mechanism of action is the disruption of the interaction between WNK kinases and the
CCT domain of SPAK/OSRL1.[4][6] This leads to a reduction in the phosphorylation of key ion
co-transporters such as the sodium-chloride cotransporter (NCC) and the sodium-potassium-
chloride cotransporter 1 (NKCC1).[1][2][3] Consequently, STOCK2S-26016 has demonstrated
potential in antihypertensive research and has been shown to inhibit the migration and invasion
of cancer cells in vitro.[1][2][3]

Quantitative Data Summary
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Parameter Value Cell Line/System Reference
WNKZ1 IC50 34.4 uM In vitro kinase assay [1]

WNK4 IC50 16 uM In vitro kinase assay [1]
HEK293T Cytotoxicity

(c50 4.2 uM CCKS8 assay (40 hrs) [1]

Signaling Pathway Diagram
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WNK signaling pathway and the inhibitory action of STOCK2S-26016.

Experimental Protocols
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WNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays and is
designed to quantify the inhibitory effect of STOCK2S-26016 on WNK1 and WNK4 kinase
activity.[5][7][8]

Workflow Diagram:

Click to download full resolution via product page

Workflow for the WNK Kinase Inhibition Assay.

Materials:

o Recombinant WNK1 or WNK4 enzyme

o Kinase substrate (e.g., OSR1 or a peptide substrate)

» STOCK2S-26016

e ATP

o ADP-Glo™ Kinase Assay Kit (or similar)

» Kinase Reaction Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
» White, opaque 96-well or 384-well plates

e Luminometer

Procedure:

o Compound Preparation: Prepare a serial dilution of STOCK2S-26016 in DMSO. Further
dilute in Kinase Reaction Buffer to the desired final concentrations.
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e Kinase Reaction Setup:

o

In a 96-well plate, add 5 pL of Kinase Reaction Buffer.

[¢]

Add 2.5 pL of the diluted STOCK2S-26016 or DMSO (vehicle control).

[¢]

Add 2.5 pL of a solution containing the WNK enzyme and substrate in Kinase Reaction
Buffer.

[¢]

Initiate the reaction by adding 2.5 pL of ATP solution in Kinase Reaction Buffer. The final
reaction volume is 12.5 pL.

 Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

e Reaction Termination and ATP Depletion: Add 12.5 puL of ADP-Glo™ Reagent to each well.
Incubate at room temperature for 40 minutes.

» Signal Generation: Add 25 pL of Kinase Detection Reagent to each well. Incubate at room
temperature for 30-60 minutes.

o Data Acquisition: Measure the luminescence of each well using a plate reader.

» Data Analysis: Calculate the percentage of inhibition for each concentration of STOCK2S-
26016 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.

Western Blot Analysis of SPAK/INCC/NKCC1
Phosphorylation

This protocol outlines the procedure to assess the effect of STOCK2S-26016 on the
phosphorylation of downstream targets of the WNK pathway in a cellular context.[9][10][11]

Workflow Diagram:
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Workflow for Western Blot Analysis.
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Materials:

e Cell lines (e.g., mDCT, mpkDCT, MOVAS)

o Cell culture medium and supplements

e STOCK2S-26016

e Stimulus (e.g., hypotonic low-chloride buffer)

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o Protein assay kit (e.g., BCA)

o SDS-PAGE gels and running buffer

» Transfer buffer and PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, anti-phospho-
NKCC1, and total protein controls)

» HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

o Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with
various concentrations of STOCK2S-26016 for a specified time. A positive control with a
known stimulus (e.g., hypotonic shock) can be included.

e Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and
collect the lysate.
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Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein
concentration of the supernatant using a BCA assay.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein onto an SDS-PAGE gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Antibody Incubation:

o Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK) overnight at
4°C.

o Wash the membrane with TBST.
o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and
capture the signal using an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for
total protein levels as a loading control.

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels
to the total protein levels.

Cell Viability Assay (CCK-8 Assay)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic
effects of STOCK2S-26016 on various cell lines.[1][3][4][12][13]

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 8/16 Tech Support


https://www.benchchem.com/product/b2633875?utm_src=pdf-body
https://hellobio.com/cell-counting-kit-8-protocol
https://www.apexbt.com/downloader/document/K1018/Protocol.pdf
https://www.medchemexpress.com/literature/detailed-protocol-for-cck-8-assay.html
https://www.tocris.com/resources/protocols/protocol-cell-counting-kit-8
https://www.abcam.com/en-us/knowledge-center/cell-biology/cck8-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2633875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Workflow for the CCK-8 Cell Viability Assay.

Materials:

Cell lines of interest (e.g., HEK293T, cancer cell lines)

Cell culture medium and supplements

STOCK2S-26016

Cell Counting Kit-8 (CCK-8)

96-well cell culture plates

Microplate reader
Procedure:

e Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of medium. Incubate for 24 hours.

e Compound Treatment: Add 10 pL of medium containing various concentrations of
STOCK2S-26016 to the wells. Include a vehicle control (DMSO).

¢ Incubation: Incubate the plate for the desired exposure time (e.g., 40 hours).

o CCK-8 Addition: Add 10 pL of CCK-8 solution to each well.

e Final Incubation: Incubate the plate for 1-4 hours at 37°C.

o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

» Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine
the IC50 value by plotting cell viability against the log of the compound concentration.

Transwell Cell Migration and Invasion Assay
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This protocol is to evaluate the effect of STOCK2S-26016 on the migratory and invasive
potential of cancer cells.[2][6][14][15][16]

Workflow Diagram:
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Workflow for the Transwell Migration and Invasion Assay.
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Materials:

e Cancer cell lines

o Serum-free cell culture medium

e Medium with chemoattractant (e.g., 10% FBS)
 STOCK2S-26016

o Transwell inserts (8 um pore size)

o Matrigel (for invasion assay)

o Cotton swabs

 Fixation solution (e.g., methanol)

» Staining solution (e.g., crystal violet)
e Microscope

Procedure:

 Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts with
Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the
inserts with serum-free medium.

o Cell Preparation: Culture cells and then starve them in serum-free medium for several hours.
Resuspend the cells in serum-free medium with or without different concentrations of
STOCK2S-26016.

e Assay Setup: Add medium containing a chemoattractant to the lower chamber of the
Transwell plate. Seed the prepared cell suspension into the upper chamber.

 Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48
hours).
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e Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface
of the insert with a cotton swab.

» Fixation and Staining: Fix the cells that have migrated to the lower surface of the insert with
methanol. Stain the fixed cells with crystal violet.

e Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells
using a microscope. Count the number of migrated/invaded cells in several random fields of
view.

o Data Analysis: Compare the number of migrated/invaded cells in the STOCK2S-26016-
treated groups to the control group.

Co-Immunoprecipitation (Co-IP) for WNK-SPAK
Interaction

This protocol is designed to demonstrate that STOCK2S-26016 disrupts the interaction
between WNK1/4 and SPAK.[17][18][19][20]

Workflow Diagram:
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Workflow for Co-Immunoprecipitation.
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Materials:

e Cells co-expressing tagged WNK1/4 and SPAK (or endogenous proteins)
e STOCK2S-26016

o Co-IP lysis buffer (non-denaturing)

e Primary antibody against WNK1 or WNK4

e Protein A/G magnetic beads or agarose beads

» Wash buffer

 Elution buffer

o SDS-PAGE and Western blot reagents

e Antibodies for Western blotting (anti-WNK1/4 and anti-SPAK)
Procedure:

o Cell Treatment and Lysis: Treat cells with STOCK2S-26016 or vehicle. Lyse the cells in a
non-denaturing Co-IP lysis buffer.

e Pre-clearing: Incubate the cell lysate with control beads to reduce non-specific binding.
e Immunoprecipitation:

o Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., WNK1)
overnight at 4°C.

o Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein
complexes.

e Washing: Pellet the beads and wash them several times with wash buffer to remove non-
specifically bound proteins.
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o Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in
SDS-PAGE sample buffer.

» Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a
membrane. Probe the membrane with an antibody against the "prey" protein (SPAK) to
detect its presence in the immunoprecipitated complex. Also, probe for the bait protein
(WNK?1) to confirm successful immunoprecipitation.

o Data Analysis: Compare the amount of co-immunoprecipitated SPAK in the STOCK2S-
26016-treated samples versus the control samples. A reduction in the SPAK band intensity in
the treated samples indicates disruption of the WNK-SPAK interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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